molecular formula C6H5ClINO B13896261 2-Chloro-5-iodo-3-methoxypyridine

2-Chloro-5-iodo-3-methoxypyridine

Cat. No.: B13896261
M. Wt: 269.47 g/mol
InChI Key: ZBNYIAIARRHDDU-UHFFFAOYSA-N
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Description

2-Chloro-5-iodo-3-methoxypyridine is a halogenated heterocyclic compound with the molecular formula C6H5ClINO It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-iodo-3-methoxypyridine typically involves halogenation reactions. One common method is the iodination of 2-Chloro-3-methoxypyridine using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, reagents, and reaction conditions is carefully controlled to minimize impurities and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-iodo-3-methoxypyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Chloro-5-iodo-3-methoxypyridine depends on its application. In pharmaceuticals, it may act as a precursor to active compounds that target specific enzymes or receptors. The presence of halogen atoms can enhance the compound’s binding affinity and selectivity towards biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-iodo-3-methoxypyridine is unique due to the presence of both chlorine and iodine atoms on the pyridine ring, which provides distinct reactivity and selectivity in chemical reactions. This dual halogenation allows for versatile modifications and applications in various fields .

Properties

Molecular Formula

C6H5ClINO

Molecular Weight

269.47 g/mol

IUPAC Name

2-chloro-5-iodo-3-methoxypyridine

InChI

InChI=1S/C6H5ClINO/c1-10-5-2-4(8)3-9-6(5)7/h2-3H,1H3

InChI Key

ZBNYIAIARRHDDU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(N=CC(=C1)I)Cl

Origin of Product

United States

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